(r)-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid
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Overview
Description
®-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid is an organic compound that belongs to the class of amino acids. This compound is characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to an aminopropanoic acid backbone. The stereochemistry of the compound is denoted by the ® configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(allyloxy)benzaldehyde.
Aldol Condensation: The 4-(allyloxy)benzaldehyde undergoes an aldol condensation with a suitable ketone to form an intermediate compound.
Reduction: The intermediate is then reduced to form the corresponding alcohol.
Amination: The alcohol is subjected to amination to introduce the amino group, resulting in the formation of ®-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid.
Industrial Production Methods
Industrial production of ®-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The allyloxy group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of ®-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid .
Scientific Research Applications
®-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of ®-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Allyloxy)phenylacetic acid
- 4-(Allyloxy)benzyl alcohol
- 4-(Allyloxy)benzoic acid
Uniqueness
®-3-(4-(Allyloxy)phenyl)-2-aminopropanoic acid is unique due to its specific stereochemistry and the presence of both an allyloxy group and an amino acid backbone. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-prop-2-enoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h2-6,11H,1,7-8,13H2,(H,14,15)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUOJEKTSKQBNT-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)C[C@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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